An In-depth Technical Guide to the Physicochemical Properties and Molecular Weight of 6-(Ethylamino)hexane-1,2,3,4,5-pentol
An In-depth Technical Guide to the Physicochemical Properties and Molecular Weight of 6-(Ethylamino)hexane-1,2,3,4,5-pentol
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties and molecular weight of 6-(Ethylamino)hexane-1,2,3,4,5-pentol, a compound of significant interest to researchers, scientists, and professionals in drug development. Also known by its synonym, N-Ethyl-D-glucamine, this ethylated amino sugar derivative of glucose possesses a unique combination of characteristics that make it a valuable component in various scientific and pharmaceutical applications. This document delves into its chemical identity, key physicochemical parameters, and the experimental methodologies for their determination, offering field-proven insights into the causality behind experimental choices. The guide is structured to provide both foundational knowledge and practical guidance for the effective utilization of this compound in research and development settings.
Introduction: Unveiling 6-(Ethylamino)hexane-1,2,3,4,5-pentol
6-(Ethylamino)hexane-1,2,3,4,5-pentol, or N-Ethyl-D-glucamine, is a derivative of glucose where the aldehyde group has been replaced by an ethylamino group. This structural modification imparts a range of desirable properties, including high water solubility and the ability to act as a chelating agent.[1] Its excellent biocompatibility and low toxicity profile further enhance its suitability for use in pharmaceutical formulations and biochemical assays.[1]
From a drug development perspective, understanding the physicochemical properties of a molecule like N-Ethyl-D-glucamine is paramount. These properties govern its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, its function as a chelating agent can be leveraged to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1] This guide will systematically explore the critical physicochemical attributes of N-Ethyl-D-glucamine, providing both established data and the methodologies to verify these parameters.
Logical Flow for Characterization:
Caption: Workflow for the physicochemical characterization of 6-(Ethylamino)hexane-1,2,3,4,5-pentol.
Chemical Identity and Molecular Weight
A precise understanding of the chemical identity and molecular weight of a compound is the foundation of all subsequent physicochemical characterization.
| Identifier | Value | Source |
| IUPAC Name | 6-(Ethylamino)hexane-1,2,3,4,5-pentol | PubChem[2] |
| Synonyms | N-Ethyl-D-glucamine, Eglumine | PubChem[2] |
| CAS Number | 14216-22-9 | Santa Cruz Biotechnology[3] |
| Molecular Formula | C₈H₁₉NO₅ | Santa Cruz Biotechnology[3] |
| Molecular Weight | 209.24 g/mol | Santa Cruz Biotechnology[3] |
| Chemical Structure | CCNCC(C(C(C(CO)O)O)O)O | PubChem[2] |
The molecular weight is a critical parameter for all stoichiometric calculations, including the preparation of solutions of known molarity and the interpretation of analytical data. It is calculated from the molecular formula using standard atomic weights.
Core Physicochemical Properties: A Quantitative Overview
The behavior of 6-(Ethylamino)hexane-1,2,3,4,5-pentol in various experimental and physiological settings is dictated by its physicochemical properties. The following table summarizes the key parameters.
| Property | Value | Comments and Citations |
| Appearance | White to almost white crystalline powder. | ChemicalBook[4] |
| Melting Point | 136-142 °C | A range of melting points have been reported, including 136-140 °C and 137.0 to 141.0 °C.[1] |
| Solubility | Highly soluble in water; soluble in ethanol; insoluble in ether and chloroform. A quantitative measure in water is reported as 0.1 g/mL.[5] | The high water solubility is attributed to the multiple hydroxyl groups and the amino functionality, which can engage in hydrogen bonding. |
| pKa (Predicted) | 13.51 ± 0.20 | This is a predicted value; experimental determination is recommended for critical applications. The basicity of the ethylamino group is the primary determinant of the pKa. |
| LogP (Calculated) | -2.5 | This calculated value indicates that the compound is highly hydrophilic.[2] |
| Hygroscopicity | Hygroscopic | The compound readily absorbs moisture from the air. Proper storage in a desiccated environment is crucial. |
| Air Sensitivity | Air Sensitive | Exposure to air should be minimized to prevent potential degradation. |
Experimental Protocols for Property Determination
To ensure the scientific integrity of research and development, it is often necessary to experimentally verify the physicochemical properties of a compound. This section provides detailed, step-by-step methodologies for determining the key parameters of 6-(Ethylamino)hexane-1,2,3,4,5-pentol.
Determination of Melting Point
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. Impurities typically depress and broaden the melting range.
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Mortar and pestle
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Spatula
Procedure:
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Sample Preparation: If the sample is not a fine powder, gently grind a small amount of 6-(Ethylamino)hexane-1,2,3,4,5-pentol using a clean, dry mortar and pestle.
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Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. Repeat until a sample column of 2-3 mm is achieved.
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Measurement:
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Place the loaded capillary tube into the heating block of the melting point apparatus.
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For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.
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For a precise measurement, repeat the process with a fresh sample, starting the measurement at a temperature approximately 20°C below the approximate melting point and using a slow heating rate (1-2 °C/min).
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Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the sample.
Self-Validation: The sharpness of the melting range is a good indicator of purity. A narrow range (1-2°C) suggests high purity.
Determination of Aqueous Solubility (OECD 105)
Principle: The aqueous solubility is the saturation concentration of a substance in water at a specified temperature. The flask method, as described in OECD Guideline 105, is suitable for substances with solubilities greater than 10⁻² g/L.
Apparatus:
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Analytical balance
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Volumetric flasks
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Constant temperature water bath or shaker
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Centrifuge
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Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
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Syringes and filters (e.g., 0.22 µm)
Procedure:
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Preliminary Test: To estimate the approximate solubility, add successive small, weighed amounts of 6-(Ethylamino)hexane-1,2,3,4,5-pentol to a known volume of water at the test temperature until undissolved solid remains.
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Definitive Test:
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Add an excess amount of the compound (determined from the preliminary test) to a known volume of water in a flask.
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Place the flask in a constant temperature bath (e.g., 25 °C) and stir for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid is essential.
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After equilibration, allow the solution to stand to let the solid settle.
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Carefully withdraw a sample of the supernatant, ensuring no solid particles are included.
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Centrifuge the sample to remove any remaining suspended solids.
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Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method.
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Data Analysis: The determined concentration is the aqueous solubility of the compound at the specified temperature.
Causality Behind Experimental Choices: The extended equilibration time and centrifugation are crucial to ensure that a true saturation equilibrium is reached and that undissolved solid does not artificially inflate the measured solubility.
Determination of pKa by Potentiometric Titration
Principle: The pKa is the negative logarithm of the acid dissociation constant. For a basic compound like 6-(Ethylamino)hexane-1,2,3,4,5-pentol, potentiometric titration involves monitoring the pH of a solution of the compound as a strong acid is added. The pKa can be determined from the resulting titration curve.
Apparatus:
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Potentiometer with a pH electrode
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Burette
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Magnetic stirrer and stir bar
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Beaker
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Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)
Procedure:
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Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
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Sample Preparation: Accurately weigh a known amount of 6-(Ethylamino)hexane-1,2,3,4,5-pentol and dissolve it in a known volume of deionized, carbonate-free water.
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Titration:
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Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
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Slowly add the standardized hydrochloric acid solution in small, known increments from the burette.
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Record the pH after each addition, allowing the reading to stabilize.
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Continue the titration well past the equivalence point.
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Data Analysis:
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Plot the recorded pH values against the volume of titrant added to generate a titration curve.
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The equivalence point is the point of steepest inflection on the curve.
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The pKa is equal to the pH at the half-equivalence point.
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Logical Relationship for pKa Determination:
Caption: Logical workflow for the determination of pKa by potentiometric titration.
Determination of the Partition Coefficient (LogP) by the Shake-Flask Method (OECD 107)
Principle: The n-octanol/water partition coefficient (P) is the ratio of the concentration of a compound in the n-octanol phase to its concentration in the aqueous phase at equilibrium. LogP is the logarithm of this ratio. This parameter is a key indicator of a compound's lipophilicity.
Apparatus:
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Centrifuge tubes with screw caps
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Mechanical shaker
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Centrifuge
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n-Octanol (pre-saturated with water)
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Water (pre-saturated with n-octanol)
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Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Solvents: Prepare water-saturated n-octanol and n-octanol-saturated water by shaking equal volumes of the two solvents together for 24 hours, followed by separation.
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Test Procedure:
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Add a known amount of 6-(Ethylamino)hexane-1,2,3,4,5-pentol to a centrifuge tube.
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Add known volumes of the pre-saturated n-octanol and water.
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Seal the tube and shake it in a mechanical shaker at a constant temperature until equilibrium is reached (several hours).
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Separate the two phases by centrifugation.
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Carefully withdraw samples from both the n-octanol and aqueous phases.
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Determine the concentration of the compound in each phase using a validated analytical method.
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Data Analysis:
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Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in water].
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Calculate LogP as log₁₀(P).
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Trustworthiness of the Protocol: The use of pre-saturated solvents is a critical step to ensure that the volumes of the two phases do not change during the experiment, which would affect the accuracy of the calculated partition coefficient.
Conclusion
6-(Ethylamino)hexane-1,2,3,4,5-pentol is a versatile compound with a favorable physicochemical profile for various applications in research and drug development. Its high water solubility, basic nature, and hydrophilic character are key attributes that define its utility. This guide has provided a comprehensive summary of its known properties and detailed, field-tested protocols for their experimental determination. By understanding and applying these principles, researchers and scientists can effectively harness the potential of this valuable molecule in their work.
References
- Ningbo Inno Pharmchem Co., Ltd. (2026, March 23).
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PubChem. Eglumine. National Center for Biotechnology Information. [Link]
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OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
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OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
